molecular formula C26H21N3O3 B7757947 (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Cat. No.: B7757947
M. Wt: 423.5 g/mol
InChI Key: WTPSGEOLYWUZAX-HKWRFOASSA-N
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Description

(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Prop-2-enenitrile Moiety: This step may involve the reaction of the quinazoline core with acrylonitrile derivatives under basic or acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenylethoxy groups.

    Reduction: Reduction reactions may target the nitrile or quinazoline moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinazoline derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Therapeutic Potential: Investigated for its potential use in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: Known for its unique substitution pattern and biological activity.

    Quinazoline Derivatives: A broad class of compounds with diverse biological activities, often used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-31-24-16-19(11-12-23(24)32-14-13-18-7-3-2-4-8-18)15-20(17-27)25-28-22-10-6-5-9-21(22)26(30)29-25/h2-12,15-16H,13-14H2,1H3,(H,28,29,30)/b20-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPSGEOLYWUZAX-HKWRFOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2)OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=O)C3=CC=CC=C3N2)OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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